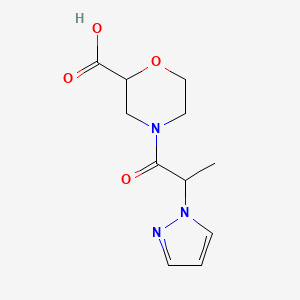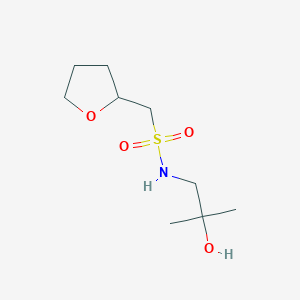![molecular formula C13H16N2O5 B7589129 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as OPC-8212 and is a derivative of the neurotransmitter glutamate.
作用机制
The mechanism of action of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is not fully understood. However, it is known to act as a modulator of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many functions in the brain, including learning and memory. OPC-8212 may enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a molecule involved in intracellular signaling pathways. In addition, OPC-8212 has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid in lab experiments is its neuroprotective effects. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing potential treatments. However, one of the limitations of using OPC-8212 is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
未来方向
There are many potential future directions for research on 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid. One area of research could be the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of new treatments for depression and anxiety disorders. Additionally, further studies are needed to determine the safety and potential side effects of this compound, as well as its potential for use in other areas of scientific research.
合成方法
The synthesis of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been described in the literature. The most common method involves the reaction of 2-morpholinoacetic acid with 2-oxo-3-pyridinepropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of OPC-8212 with a yield of around 70%.
科学研究应用
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. OPC-8212 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
4-[3-(2-oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-11-3-1-2-5-14(11)6-4-12(17)15-7-8-20-10(9-15)13(18)19/h1-3,5,10H,4,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNZQJVOKYELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)



![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)